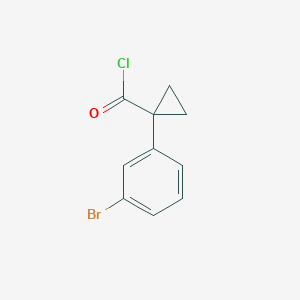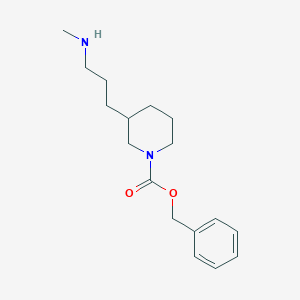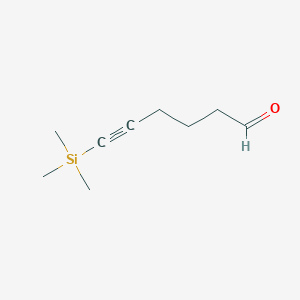
5-Hexynal, 6-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexynal, 6-(trimethylsilyl)- is an organic compound characterized by the presence of a hexynal group and a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly in the formation of complex molecular structures. The trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynal, 6-(trimethylsilyl)- typically involves the reaction of 5-hexynal with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of 5-Hexynal, 6-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexynal, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Hexynal, 6-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hexynal, 6-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules. The aldehyde group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexyn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-Hexynoic acid: Contains a carboxylic acid group instead of an aldehyde group.
6-Iodo-1-hexyne: Contains an iodine atom instead of a trimethylsilyl group.
Uniqueness
5-Hexynal, 6-(trimethylsilyl)- is unique due to the presence of both the hexynal and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications. The trimethylsilyl group provides steric hindrance, protecting the molecule from unwanted reactions, while the hexynal group allows for further functionalization .
Propriétés
Numéro CAS |
117948-96-6 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
6-trimethylsilylhex-5-ynal |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3 |
Clé InChI |
FAIYYPQDKWHVLL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
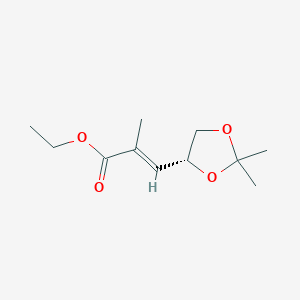
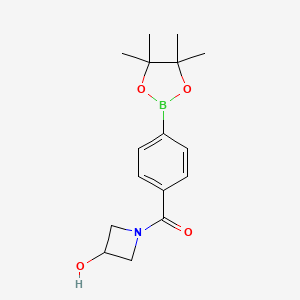
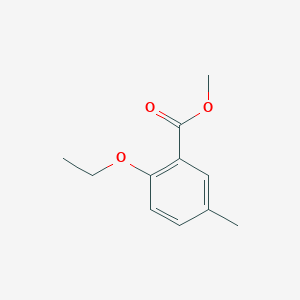
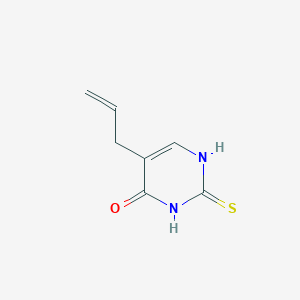
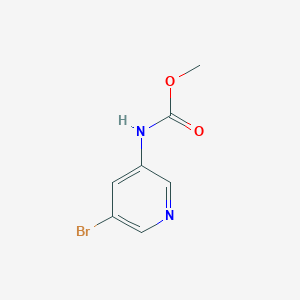

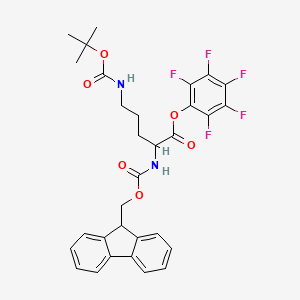
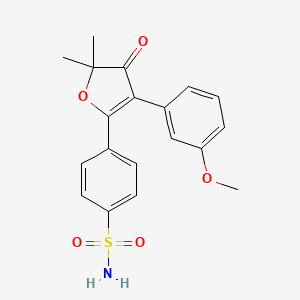
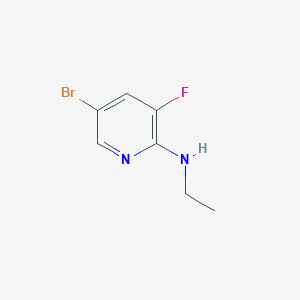
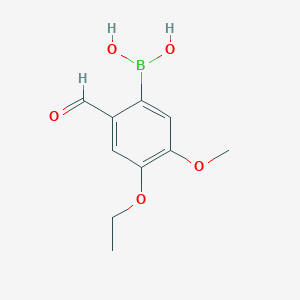
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
